molecular formula C10H17NOS.HCl.1/2H2O B1191657 (-)-Cevimeline hydrochloride hemihydrate

(-)-Cevimeline hydrochloride hemihydrate

Katalognummer: B1191657
Molekulargewicht: 244.78
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Wissenschaftliche Forschungsanwendungen

  • Structural Characterization and Physicochemical Properties : (-)-Cevimeline hydrochloride hemihydrate has been structurally characterized, revealing differences in crystal packing, melting point, and solubility between its cis- and trans-isomers. The cis-isomer, recognized as the active pharmaceutical ingredient (API), shows less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer (Stepanovs et al., 2016).

  • Muscarinic Agonist for Xerostomia in Sjögren’s Syndrome : As a specific agonist of the M3 muscarinic receptor, cevimeline hydrochloride hemihydrate has been found effective in treating symptoms of xerostomia (dry mouth) and xerophthalmia (dry eye) associated with Sjögren’s syndrome. Its impact on health-related quality of life and oral health status has also been studied, showing significant improvements in Xerostomia Inventory (XI) and General Oral Health Assessment Index (GOHAI) scores after treatment (Leung et al., 2008).

  • Clinical Usefulness in Sjögren’s Syndrome : Clinical trials have demonstrated the efficacy of cevimeline hydrochloride hemihydrate in relieving symptoms of xerostomia in patients with Sjögren’s syndrome. It is reported to increase salivary flow and improve symptoms more significantly than placebo, with fewer adverse events than other treatments (Yasuda & Niki, 2002).

  • Role in Increasing Saliva and Tear Secretions : Studies have shown that cevimeline hydrochloride hemihydrate effectively increases saliva and tear secretions in animal models, suggesting its potential benefit for patients with Sjögren’s syndrome and those affected by X-ray exposure in the head and neck area (Iga et al., 1998).

  • Efficacy Prediction in Sjögren’s Syndrome : Research has been conducted to predict the efficacy of cevimeline in patients with Sjögren’s syndrome, considering various clinical and immunological factors. This includes assessing the relationship between saliva secretion after treatment and the degree of salivary gland destruction, providing prognostic information for treatment efficacy (Yamada et al., 2007).

  • Safety in Postirradiation Xerostomia : A long-term safety study of cevimeline treatment for radiation-induced xerostomia in patients with head-and-neck cancer revealed that cevimeline is generally well-tolerated over a period of 52 weeks, showing efficacy in improving dry mouth symptoms (Chambers et al., 2007).

  • Effect on Gastric Motility : The effects of cevimeline on gastric motility have been investigated, suggesting its potential as a therapeutic agent for non-ulcer dyspepsia. It showed improvement in dyspepsia symptoms in patients who did not respond to long-term proton pump inhibitor therapy (Chiba et al., 2007).

Eigenschaften

Molekularformel

C10H17NOS.HCl.1/2H2O

Molekulargewicht

244.78

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.